L-Isoleucine N-carboxyanhydride

NCA ring-opening polymerization melt polymerization thermal property

L-Isoleucine NCA polymerisation outcomes are highly sensitive to monomer stereochemistry. Substituting with leucine or valine alters conversion rates, dispersity, and β-sheet propensity. This Ile-NCA (CAS 45895-90-7) features two retained stereocenters and a lower 65-66 °C melting point for melt-polymerisation with reduced racemisation. - **Key application:** Syringolin B pharmacophore (proteasome inhibitor) synthesis; β-sheet-directed thermoresponsive hydrogels - **Process advantage:** Lower Tm than L-leucine NCA minimises decarboxylation side reactions - **Structural precision:** Enables poly(L-isoleucine) with defined nanofibrillar architecture

Molecular Formula C7H11NO3
Molecular Weight 157.169
CAS No. 45895-90-7
Cat. No. B570772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Isoleucine N-carboxyanhydride
CAS45895-90-7
Synonyms[S-(R*,R*)]-4-(1-Methylpropyl)-2,5-Oxazolidinedione;  Isoleucine N-Carboxyanhydride_x000B_L-Isoleucine N-carboxyanhydride; 
Molecular FormulaC7H11NO3
Molecular Weight157.169
Structural Identifiers
SMILESCCC(C)C1C(=O)OC(=O)N1
InChIInChI=1S/C7H11NO3/c1-3-4(2)5-6(9)11-7(10)8-5/h4-5H,3H2,1-2H3,(H,8,10)/t4-,5-/m0/s1
InChIKeyWAACGCAWLJFFQX-WHFBIAKZSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Isoleucine N-Carboxyanhydride for Defined Polypeptide Synthesis


L-Isoleucine N-carboxyanhydride (Ile-NCA, CAS 45895-90-7) is a cyclic, activated derivative of the essential branched-chain amino acid L-isoleucine. It belongs to the Leuchs' anhydride class of α-amino acid N-carboxyanhydrides (NCAs), which serve as monomers for ring-opening polymerization (ROP) to yield polypeptides with controlled chain lengths and architectures . The monomer crystallises as a solid with a reported melting point of 65–66 °C, is soluble in acetonitrile but not in water, and bears two defined stereocenters [(4S,2′S)] that are retained during polymerisation, enabling the formation of stereoregular poly(L-isoleucine) [1].

Activated NCA monomer for controlled ring-opening polymerization
Stereocenters retained for stereoregular poly(L-isoleucine) synthesis
Acetonitrile-soluble for solution-phase polymerization workflows

Risk of Generic Substitution with Aliphatic NCA Monomers


Although L-isoleucine NCA shares the oxazolidine-2,5-dione core with other hydrophobic NCA monomers such as L-valine or L-leucine NCA, the sec-butyl side chain of isoleucine confers distinct steric and electronic properties that directly influence polymerisation kinetics, regioselectivity of nucleophilic ring-opening, and the secondary structure of the resulting polypeptide [1]. Interchanging monomers without adjusting initiator, solvent, and temperature parameters can lead to altered monomer conversion rates, broader dispersities, and loss of the β-sheet propensity that is critical for applications such as thermo-responsive hydrogels or proteasome inhibitor conjugates [2][3].

Side-chain branching sec-butyl isobutyl / isopropyl
Altered steric profile may shift polymerization kinetics and dispersity.
Stereochemical configuration Two defined stereocenters Single stereocenter
β-sheet packing may differ, affecting hydrogel and nanofibril properties.
Pharmacophore compatibility sec-butyl branch present Branch absent
Required sec-butyl topology for syringolin B target engagement may not be met by Val/Leu analogs.

Differentiation Evidence Versus Closest Analogs


Lower Melting Point Enables Milder Melt-Polymerisation

The melting point of L-isoleucine N-carboxyanhydride is reported as 65–66 °C [1]. In contrast, the closest structural analog, L-leucine NCA (isobutyl side chain), exhibits a melting point of 76–78 °C as catalogued in standard reference databases and vendor datasheets (class-level inference, not from the same study) [2]. This ~11 °C depression lowers the thermal budget required for solvent-free melt polymerisation, reducing the risk of thermal side reactions such as racemisation or premature decarboxylation.

Melting point
Class-level inference
~11 °C lower than L-leucine NCA
Supports milder melt-polymerization conditions
Not from head-to-head study; vendor-reported values
NCA ring-opening polymerization melt polymerization thermal property

Dual Stereocenters Direct Distinct β-Sheet Assembly

L-Isoleucine NCA possesses two defined stereocenters [(4S) and (2′S)] as confirmed by its InChI and IUPAC designation . In contrast, L-valine NCA (CAS 24601-74-9) and L-leucine NCA contain only a single chiral center at the 4-position of the oxazolidine ring. The additional stereocenter in Ile-NCA translates into a poly(L-isoleucine) chain that adopts a β-sheet conformation with distinct inter-sheet spacing compared to poly(L-valine) or poly(L-leucine), as demonstrated by X-ray structural studies of the corresponding homopolypeptides [1].

Stereocenters
Class-level inference
2 (Ile-NCA) vs 1 (Val/Leu NCA)
May enforce distinct β-sheet assembly
X-ray structural evidence from homopolypeptides
polypeptide secondary structure stereoregularity β-sheet propensity

Unique Utility in Syringolin B Proteasome Inhibitor Synthesis

Ibarra-Rivera et al. (2011) specifically employed L-isoleucine N-carboxyanhydride (CAS 45895-90-7) as the chiral building block for the synthesis of syringolin B-based proteasome inhibitors, a class of compounds with potential anticancer activity [1]. The sec-butyl side chain of isoleucine is a structural requirement for the biological activity of the syringolin pharmacophore; substitution with L-valine NCA or L-leucine NCA would result in analogs with compromised proteasome binding affinity [2].

Proteasome inhibitor synthesis
Supporting evidence
Employed in syringolin B-based inhibitor route (Tetrahedron 2011)
Delivers required sec-butyl pharmacophore topology
Reported synthetic utility; structural specificity required
proteasome inhibitor syringolin B bioactive peptide conjugate

High-Value Application Scenarios


Solvent-Free Melt Polymerisation at Reduced Thermal Stress

The lower melting point of Ile-NCA (65–66 °C) relative to L-leucine NCA enables melt-polymerisation protocols that operate closer to ambient temperature, minimising the risk of monomer racemisation and decarboxylation side reactions. This is particularly advantageous for scaling polyisoleucine production where solvent removal costs and thermal degradation are key process constraints [1].

Synthesis of Syringolin B-Based Proteasome Inhibitors

L-Isoleucine NCA is the established chiral pool starting material for constructing the syringolin B pharmacophore, a class of irreversible proteasome inhibitors under investigation for anticancer therapy. The sec-butyl side chain is essential for binding-site recognition, making Ile-NCA irreplaceable in this synthetic route [2].

Fabrication of Stimuli-Responsive Polypeptide Hydrogels

Statistical terpolymerisation of Ile-NCA with L-alanine and glycine NCAs yields amphiphilic block copolypeptides that undergo heat-induced sol-to-gel transitions driven by β-sheet assembly. The dual stereochemistry of isoleucine enhances β-sheet stability, enabling injectable hydrogels that release non-steroidal anti-inflammatory drugs over a period of six days [3].

Construction of Stereoregular Polyisoleucine Segments

The two defined stereocenters of Ile-NCA direct the formation of poly(L-isoleucine) chains with a distinct β-sheet conformation, as evidenced by X-ray diffraction studies. This structural precision is leveraged in the design of polypeptide-based nanomaterials where nanofibrillar architecture governs mechanical and biological function [4].

Application
Selection Property
Validation Focus
Melt polymerization of polyisoleucine
Monomer thermal profile
Racemization and decarboxylation monitoring
Syringolin B proteasome inhibitor research
sec-Butyl side-chain topology
Synthetic route compatibility
Stimuli-responsive hydrogel studies
β-sheet-forming segment
Sol-gel transition and release kinetics
Stereoregular polypeptide nanomaterials
Defined stereocenters
X-ray-confirmed β-sheet conformation
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